Loureirin D

Descripción general

Descripción

Loureirin D es un producto natural bioactivo que pertenece a la familia de las calconas, específicamente una dihidrocalconaEste compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Loureirin D se puede sintetizar mediante reacciones de condensación de Claisen-Schmidt clásicas. Esto implica la reacción de aldehídos y cetonas apropiados en presencia de una base, típicamente hidróxido de sodio o hidróxido de potasio, en condiciones de reflujo. La calcona resultante se somete entonces a reacciones de reducción para producir la estructura de dihidrocalcona .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de la resina de sangre de dragón seguida de procesos de purificación. La resina se disuelve típicamente en etanol, y la solución se somete a diversas técnicas cromatográficas para aislar this compound. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para este propósito .

Análisis De Reacciones Químicas

Antioxidation Mechanisms of Loureirin C (LC)

Loureirin C exhibits radical scavenging via three primary mechanisms:

-

Hydrogen abstraction (H-abstraction) : Dominant at the O-H35 position, removing hydroxyl radicals (OH- ) by transferring hydrogen atoms .

-

Electron transfer (e-transfer) : Forms stable radical adducts through electron donation from oxygen atoms (O3, O4) in hydroxyl groups .

-

Radical adduct formation (RAF) : Stabilizes radicals via conjugation with aromatic rings .

DFT calculations confirm these mechanisms, with H-abstraction being the most favorable due to lower activation energy .

Anticancer Activity of Loureirin Analogues

Studies on Loureirin-derived compounds (e.g., 3d and 4c ) highlight:

-

α, β-unsaturated ketone groups in chalcones as critical for anticancer activity via Michael addition reactions .

-

Cell cycle regulation : Compounds induce G2/M arrest by modulating cyclin A2, cyclin B1, and p21 .

-

Fas receptor upregulation : Enhances apoptosis in colorectal cancer cells .

Pharmacokinetic Enhancement of Loureirin B (LB)

Loureirin B’s poor solubility limits clinical use. Nanoliposome formulations improve:

-

Drug delivery efficiency : Achieves 74.5% encapsulation and enhances stability (ζ-potential = -51.2 mV) .

-

Radiation protection : Reduces apoptosis and necrosis in cells exposed to radiation .

Melanogenesis Effects of Loureirin A

Loureirin A promotes melanin synthesis via tyrosinase activation and regulates epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, MMP9) .

Key Observations and Limitations

-

No direct data on Loureirin D : The provided sources exclusively discuss A, B, and C derivatives.

-

Structural insights : Dihydrochalcone scaffolds (common in Loureirins) typically exhibit radical scavenging via hydroxyl groups and conjugated aromatic systems .

-

Mechanistic parallels : While this compound’s specific reactions are unstudied, analogous compounds suggest potential antioxidant, anticancer, or pharmacokinetic applications.

For a comprehensive analysis of this compound, additional experimental or computational studies would be required, focusing on its structural similarities to known derivatives and their reaction profiles.

Aplicaciones Científicas De Investigación

Loureirin D tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: this compound se estudia por sus efectos en la regulación del ciclo celular y la apoptosis.

Medicina: El compuesto ha demostrado potencial en el tratamiento de varios cánceres, como el cáncer colorrectal y el cáncer de pulmón de células no pequeñas

Mecanismo De Acción

Loureirin D ejerce sus efectos a través de varios mecanismos moleculares:

Actividad anticancerígena: Induce el arresto del ciclo celular y la apoptosis en las células cancerosas regulando las proteínas asociadas al ciclo celular y aumentando la expresión del receptor de muerte celular Fas en la superficie celular.

Actividad antioxidante: this compound elimina las especies reactivas del oxígeno, protegiendo así las células del estrés oxidativo.

Actividad antiinflamatoria: El compuesto inhibe la producción de citocinas y mediadores proinflamatorios.

Comparación Con Compuestos Similares

Loureirin D forma parte de una familia de compuestos conocidos como dihidrocalconas, que también incluye Loureirin A, Loureirin B y Loureirin C. Estos compuestos comparten estructuras similares pero difieren en sus actividades biológicas y potencia específicas:

Loureirin A: Conocido por su actividad antimicrobiana contra Helicobacter pylori.

Loureirin B: Exhibe efectos inmunosupresores al inhibir canales iónicos específicos.

Loureirin C: Demuestra mecanismos de antioxidación a través de la eliminación de radicales.

This compound destaca por sus potentes propiedades anticancerígenas y su capacidad para regular las vías del ciclo celular y la apoptosis, lo que lo convierte en un compuesto único y valioso en la investigación científica y el desarrollo farmacéutico .

Actividad Biológica

Loureirin D is a compound derived from the resin of Dracaena draco, commonly known as dragon's blood. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

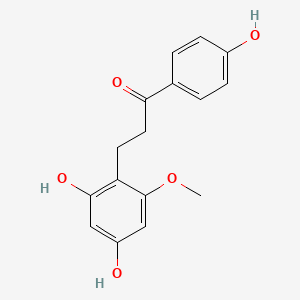

This compound belongs to the class of dihydrochalcones, which are characterized by their unique chemical structure that contributes to various biological activities. The molecular formula of this compound is C_16H_16O_5, and its structure includes multiple hydroxyl groups that enhance its reactivity and biological efficacy.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : this compound exhibits its antioxidant activity through radical scavenging mechanisms. It has been shown to inhibit the generation of intracellular ROS, thereby protecting cells from oxidative stress. In vitro studies demonstrated that this compound significantly increased cell viability under conditions of oxidative stress induced by oxygen-glucose deprivation (OGD) in SH-SY5Y neuronal cells .

Anticancer Activity

This compound has shown promising results in various cancer models, particularly in colorectal cancer (CRC).

- Cell Proliferation Inhibition : Research indicates that this compound analogues possess significant antiproliferative effects against a range of human cancer cell lines. In particular, studies have reported that this compound can induce cell cycle arrest at the G0/G1 phase, leading to reduced expression levels of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression .

- Mechanistic Insights : The anticancer effects are believed to be mediated through the modulation of key signaling pathways associated with apoptosis and cell cycle regulation. For instance, this compound has been linked to the activation of the Fas death receptor pathway, which is critical for inducing apoptosis in cancer cells .

Case Studies

- Colorectal Cancer Model :

- Neuroprotective Effects :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMBVNGTZRFEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168110 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-91-1 | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.